molecular formula C12H12N2O2 B13673787 Methyl 2-amino-5-methylquinoline-3-carboxylate

Methyl 2-amino-5-methylquinoline-3-carboxylate

Cat. No.: B13673787
M. Wt: 216.24 g/mol
InChI Key: ZMFXAPQHAKTUDR-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-methylquinoline-3-carboxylate is a quinoline derivative with significant importance in various fields of chemistry and biology. Quinoline derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-5-methylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with ethyl acetoacetate in the presence of a catalyst such as PEG-supported sulfonic acid . The reaction is carried out at room temperature in solvents like methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-methylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution reactions can produce a variety of substituted quinolines .

Scientific Research Applications

Methyl 2-amino-5-methylquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-methylquinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

methyl 2-amino-5-methylquinoline-3-carboxylate

InChI

InChI=1S/C12H12N2O2/c1-7-4-3-5-10-8(7)6-9(11(13)14-10)12(15)16-2/h3-6H,1-2H3,(H2,13,14)

InChI Key

ZMFXAPQHAKTUDR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=C(C(=NC2=CC=C1)N)C(=O)OC

Origin of Product

United States

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